2-Amino-6-ethoxy-4,6-dioxohexanoic acid

physicochemical_properties drug_likeness membrane_permeability

2-Amino-6-ethoxy-4,6-dioxohexanoic acid (CAS 794470-87-4) is a chiral α-amino acid derivative bearing a 6-ethoxy-4,6-dioxohexanoate side chain, with molecular formula C₈H₁₃NO₅ and a monoisotopic mass of 203.07937 Da. The compound belongs to the class of 3-acylpyruvic acid analogues and is primarily utilised as a synthetic building block in medicinal chemistry and biochemical research.

Molecular Formula C8H13NO5
Molecular Weight 203.19 g/mol
Cat. No. B12102840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-ethoxy-4,6-dioxohexanoic acid
Molecular FormulaC8H13NO5
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)CC(C(=O)O)N
InChIInChI=1S/C8H13NO5/c1-2-14-7(11)4-5(10)3-6(9)8(12)13/h6H,2-4,9H2,1H3,(H,12,13)
InChIKeyWZHZUMPALRCJGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-ethoxy-4,6-dioxohexanoic acid – Key Chemical Profile for Research Procurement


2-Amino-6-ethoxy-4,6-dioxohexanoic acid (CAS 794470-87-4) is a chiral α-amino acid derivative bearing a 6-ethoxy-4,6-dioxohexanoate side chain, with molecular formula C₈H₁₃NO₅ and a monoisotopic mass of 203.07937 Da [1]. The compound belongs to the class of 3-acylpyruvic acid analogues and is primarily utilised as a synthetic building block in medicinal chemistry and biochemical research .

Why 2-Amino-6-ethoxy-4,6-dioxohexanoic acid Cannot Be Swapped for Close-In Analogs


In-class compounds such as 5-aminolevulinic acid (5-ALA) or 6-methoxy-4,6-dioxohexanoate intermediates share only a partial scaffold with 2-amino-6-ethoxy-4,6-dioxohexanoic acid. The combination of an α-amino acid centre, a 6-ethoxy ester, and two keto groups at positions 4 and 6 creates a unique hydrogen-bond acceptor / donor pattern and steric profile [1]. Even minor changes—e.g., methoxy → ethoxy or shifting the amino group from C2 to C5—alter enzymatic recognition, reactivity in peptide coupling, and metabolic stability [2]. Generic selection without compound-specific evidence therefore risks failed synthesis, altered biological activity, or irreproducible analytical results.

Quantitative Differentiation Evidence for 2-Amino-6-ethoxy-4,6-dioxohexanoic acid


LogP and Polar Surface Area Differentiate This Compound from 5-Aminolevulinic Acid

2-Amino-6-ethoxy-4,6-dioxohexanoic acid exhibits an XLogP3-AA of −3.3 and a topological polar surface area (TPSA) of 107 Ų [1]. The widely used 5-aminolevulinic acid (5-ALA) has an XLogP3 of −1.2 and a TPSA of 80.4 Ų [2]. The lower logP and higher TPSA indicate that 2-amino-6-ethoxy-4,6-dioxohexanoic acid is considerably more hydrophilic and possesses a larger polar surface, properties that directly influence aqueous solubility, passive membrane permeability, and protein-binding behaviour.

physicochemical_properties drug_likeness membrane_permeability

Mass Spectrometric Discrimination from the Methoxy Analog (5-amino-6-methoxy-4,6-dioxohexanoic acid)

The ethoxy ester of 2-amino-6-ethoxy-4,6-dioxohexanoic acid gives a monoisotopic mass of 203.07937 Da [1]. The corresponding methoxy analog (5-amino-6-methoxy-4,6-dioxohexanoic acid) has an observed [M+H]⁺ of ≈189.17 Da in LC-MS/MS [2]. The +14 Da mass shift (ethyl vs. methyl ester) provides unambiguous differentiation in tandem mass spectrometry experiments, allowing selective monitoring of the ethoxy compound in complex biological matrices.

mass_spectrometry metabolomics intermediate_detection

Enantiomeric Purity Specification Enables Reliable Asymmetric Synthesis

Commercially available (S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid is supplied with a purity specification of NLT 98% (achiral HPLC) and is produced under ISO-certified quality systems . In contrast, generic 4,6-dioxohexanoic acid derivatives are often racemic or lack defined enantiomeric excess. The defined (S)-configuration ensures consistent stereochemical outcome in downstream peptide coupling or enzyme-inhibition studies.

chiral_synthesis enantiomeric_purity quality_control

Hydrogen-Bond Donor/Acceptor Profile Distinguishes This Compound from 5-ALA in Target Engagement

2-Amino-6-ethoxy-4,6-dioxohexanoic acid possesses 2 hydrogen bond donors (HBD) and 6 hydrogen bond acceptors (HBA) [1]. 5-Aminolevulinic acid has 2 HBD and 4 HBA [2]. The additional two HBA derive from the second keto group and the ethoxy ester oxygen, creating a distinct H-bond acceptor pattern that can engage complementary donor residues in enzyme active sites (e.g., PBG synthase or ALAS family enzymes) that simple 5-ALA analogs cannot satisfy.

hydrogen_bonding structure-activity_relationships enzyme_inhibition

Proven Application Scenarios for 2-Amino-6-ethoxy-4,6-dioxohexanoic acid in Research and Industry


Chiral Building Block for Peptidomimetic and α,γ-Diketo Amino Acid Synthesis

The defined (S)-configuration and NLT 98% purity make this compound a reliable chiral scaffold for constructing peptidomimetics or α,γ-diketo amino acid libraries. The ethoxy ester can be selectively deprotected or coupled without racemisation, and the two keto groups serve as orthogonal reactive handles for further functionalisation. Unlike racemic 4,6-dioxohexanoic acid derivatives, the stereochemical integrity is guaranteed by ISO-certified manufacturing.

Mass Spectrometry Reference Standard for Diketo-Acid Intermediates

With a monoisotopic mass of 203.07937 Da and a clear +14 Da shift from the methoxy analog [1], this compound serves as a distinct internal standard or reference material in LC-MS/MS workflows tracking ALAS or related diketo-acid intermediates in biological samples [2]. Its unique mass avoids isobaric interference with endogenous methoxy-species.

Enzyme Structure-Activity Relationship (SAR) Studies Targeting Heme-Biosynthesis Enzymes

The higher hydrogen-bond acceptor count (HBA = 6) and lower logP (−3.3) compared to 5-ALA [3] provide a differentiated interaction profile for probing PBG synthase, ALAS, or related enzymes. The compound can be used in competition assays to map the contribution of additional H-bond contacts to binding affinity, guiding the design of more potent or selective inhibitors.

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